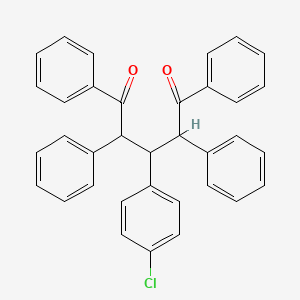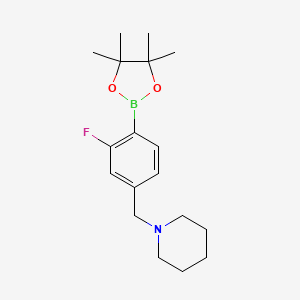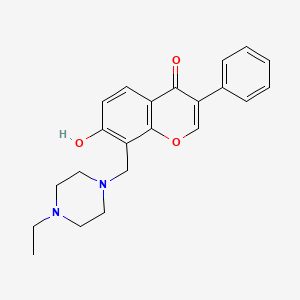![molecular formula C22H20N6O4S B2607229 6-[[4-(2,5-dimethylphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852048-56-7](/img/no-structure.png)
6-[[4-(2,5-dimethylphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[[4-(2,5-dimethylphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H20N6O4S and its molecular weight is 464.5. The purity is usually 95%.
BenchChem offers high-quality 6-[[4-(2,5-dimethylphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[[4-(2,5-dimethylphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Reactivity
Research on similar compounds has been conducted to understand their synthesis and reactivity. For instance, the cyclization of certain carbonyl compounds in a basic medium has led to derivatives with potential for further functionalization through reactions with electrophiles, showcasing the versatility of these compounds in synthetic chemistry (Mekuskiene & Vainilavicius, 2006). Moreover, studies on the oxidation and isomerism of related heterocycles have contributed to the understanding of the oxidative behavior and isomeric stability of compounds within this chemical class (Meshcheryakova et al., 2014).
Structural Analysis
Structural analysis through X-ray crystallography and spectroscopy has been pivotal in elucidating the conformation and geometry of similar compounds. For example, a study on a related compound revealed its flattened envelope conformation and the dihedral angle between certain rings, underlining the importance of structural analysis in understanding molecular interactions and properties (Zhou et al., 2007).
Applications in Material Science
Research has also extended into the exploration of these compounds for material science applications. Analytical studies have shown the potential of certain derivatives for the development of new materials with specific optical and electronic properties, highlighting the broad application spectrum of these compounds beyond pharmaceuticals (Barakat et al., 2018).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a 4-nitrobenzyl thiol, which is synthesized from 4-nitrobenzyl chloride and sodium hydrosulfide. The second intermediate is a 2,5-dimethylphenyl triazole, which is synthesized from 2,5-dimethylphenyl hydrazine and ethyl propiolate. These two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "4-nitrobenzyl chloride", "sodium hydrosulfide", "2,5-dimethylphenyl hydrazine", "ethyl propiolate", "palladium catalyst", "1H-pyrimidine-2,4-dione" ], "Reaction": [ "Synthesis of 4-nitrobenzyl thiol: 4-nitrobenzyl chloride is reacted with sodium hydrosulfide in a solvent such as DMF or DMSO to yield the thiol intermediate.", "Synthesis of 2,5-dimethylphenyl triazole: 2,5-dimethylphenyl hydrazine is reacted with ethyl propiolate in the presence of a base such as potassium carbonate to yield the triazole intermediate.", "Coupling of intermediates: The two intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling or a Heck reaction, to form the final product." ] } | |
CAS番号 |
852048-56-7 |
分子式 |
C22H20N6O4S |
分子量 |
464.5 |
IUPAC名 |
6-[[4-(2,5-dimethylphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H20N6O4S/c1-13-3-4-14(2)18(9-13)27-19(10-16-11-20(29)24-21(30)23-16)25-26-22(27)33-12-15-5-7-17(8-6-15)28(31)32/h3-9,11H,10,12H2,1-2H3,(H2,23,24,29,30) |
InChIキー |
PJEDAZIUDPMPPZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-ethoxy-3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2607146.png)
![Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2607148.png)
![Ethyl 2-[[4-(4-ethoxyphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2607152.png)
![(E)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylprop-2-enamide](/img/structure/B2607154.png)
![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]triazole](/img/structure/B2607155.png)

![3-Methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid](/img/structure/B2607157.png)


![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile](/img/structure/B2607163.png)


![4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide](/img/structure/B2607167.png)
